3,8'-Biapigenin
3,8'-Biapigenin
3,8'-Biapigenin is a polyketide synthase-derived biflavonoid that has been found in Hypericum and has diverse biological activities. It inhibits protein tyrosine phosphatase 1B (PTP1B; IC50 = 4.5 µM) and stimulates glucose uptake in 3T3-L1 adipocyte cells when used at concentrations of 5 and 10 µM. 3,8'-Biapigenin inhibits the cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 (Kis = 0.038, 0.32, and 0.95 µM, respectively). It reverses cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons when used at a concentration of 10 µM. 3,8'-Biapigenin (8 mg/kg) decreases carrageenan-induced paw edema and protects against gastric lesions induced by indomethacin in rats.
I3,II8-Biapigenin is an abundant biflavone, with documented biological activity, found in herbaceous perennial plant, Hypericum perforatum L belonging to the Hypericaceae family. It is employed as an over-the-counter remedy for mild to moderate depression.
4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone, also known as 13II8-biapigenin or 1, 3-benzodioxole-5-propanol, alpha-methyl-, 5-acetate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone is primarily located in the membrane (predicted from logP). Outside of the human body, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone can be found in cereals and cereal products. This makes 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone a potential biomarker for the consumption of this food product.
I3,II8-Biapigenin is an abundant biflavone, with documented biological activity, found in herbaceous perennial plant, Hypericum perforatum L belonging to the Hypericaceae family. It is employed as an over-the-counter remedy for mild to moderate depression.
4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone, also known as 13II8-biapigenin or 1, 3-benzodioxole-5-propanol, alpha-methyl-, 5-acetate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone is primarily located in the membrane (predicted from logP). Outside of the human body, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone can be found in cereals and cereal products. This makes 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
101140-06-1
VCID:
VC20752072
InChI:
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H
SMILES:
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Molecular Formula:
C30H18O10
Molecular Weight:
538.5 g/mol
3,8'-Biapigenin
CAS No.: 101140-06-1
Cat. No.: VC20752072
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,8'-Biapigenin is a polyketide synthase-derived biflavonoid that has been found in Hypericum and has diverse biological activities. It inhibits protein tyrosine phosphatase 1B (PTP1B; IC50 = 4.5 µM) and stimulates glucose uptake in 3T3-L1 adipocyte cells when used at concentrations of 5 and 10 µM. 3,8'-Biapigenin inhibits the cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 (Kis = 0.038, 0.32, and 0.95 µM, respectively). It reverses cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons when used at a concentration of 10 µM. 3,8'-Biapigenin (8 mg/kg) decreases carrageenan-induced paw edema and protects against gastric lesions induced by indomethacin in rats. I3,II8-Biapigenin is an abundant biflavone, with documented biological activity, found in herbaceous perennial plant, Hypericum perforatum L belonging to the Hypericaceae family. It is employed as an over-the-counter remedy for mild to moderate depression. 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone, also known as 13II8-biapigenin or 1, 3-benzodioxole-5-propanol, alpha-methyl-, 5-acetate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone is primarily located in the membrane (predicted from logP). Outside of the human body, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone can be found in cereals and cereal products. This makes 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 101140-06-1 |
| Molecular Formula | C30H18O10 |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H |
| Standard InChI Key | IQAMTZLKUHMPPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
| Appearance | Yellow powder |
| Melting Point | 259-261°C |
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